1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one
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Overview
Description
1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group and a pyrrolidinone moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their function and contributing to their biological activity .
Mode of Action
It’s known that the compound can undergo a reaction with heterocyclic ch acids, leading to a formal cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in their structure and function.
Biochemical Pathways
The formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline suggests that the compound may influence pathways involving these molecules .
Result of Action
The formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline suggests that the compound may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one typically involves multi-step organic reactions One common method starts with the preparation of the pyrimidine core, which is then functionalized with a methylsulfanyl group
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Pyrimidine Core Synthesis:
- Starting materials: 2-chloro-6-methylpyrimidine.
- Reaction: Nucleophilic substitution with methylthiolate to introduce the methylsulfanyl group.
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Formation of the Amino Propyl Chain:
- Intermediate: 6-methyl-2-(methylsulfanyl)pyrimidine.
- Reaction: Alkylation with 3-bromopropylamine under basic conditions.
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Cyclization to Pyrrolidinone:
- Intermediate: 1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)amine.
- Reaction: Cyclization with γ-butyrolactone under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one: can be compared with other pyrimidine derivatives and pyrrolidinone-containing compounds.
Uniqueness:
- The presence of both a methylsulfanyl group and a pyrrolidinone ring in the same molecule is relatively unique, providing distinct chemical and biological properties.
- Similar compounds include 6-methyl-2-(methylsulfanyl)pyrimidine and pyrrolidin-2-one derivatives , but they lack the combined structural features that confer the unique reactivity and potential applications of this compound.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[3-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-10-9-11(16-13(15-10)19-2)14-6-4-8-17-7-3-5-12(17)18/h9H,3-8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKSXAPSAVEIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCCCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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